Calcium laurate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ANTICAKING_AGENT; EMULSIFIER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

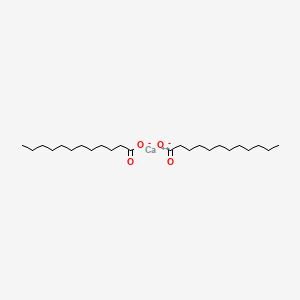

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H24O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAAVKYLDRCDFQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

143-07-7 (Parent) | |

| Record name | Calcium dodecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30890592 | |

| Record name | Calcium dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Dodecanoic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4696-56-4 | |

| Record name | Calcium dodecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium dilaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YIV695L8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Calcium laurate chemical structure and bonding configuration

An In-depth Technical Guide to the Chemical Structure and Bonding Configuration of Calcium Laurate

Abstract

This compound (Ca(C₁₂H₂₃O₂)₂) is a metallic soap of significant interest across the pharmaceutical, cosmetic, and polymer industries.[1][] It functions as a lubricant, emulsifier, and stabilizer, with its efficacy intrinsically linked to its molecular architecture.[1][][3] This technical guide provides a comprehensive examination of the chemical structure, bonding configuration, and crystallographic arrangement of this compound. It details the ionic and coordination bonding between the central calcium cation and the laurate anions. Furthermore, this document outlines detailed experimental protocols for the synthesis and characterization of this compound, including spectroscopic and diffraction-based techniques. Quantitative data are summarized for clarity, and key logical and experimental workflows are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Chemical Structure and Bonding Configuration

This compound is a metal carboxylate salt with the chemical formula C₂₄H₄₆CaO₄ and a molecular weight of approximately 438.7 g/mol .[1][4] The structure consists of a single divalent calcium cation (Ca²⁺) coordinated to two laurate anions (C₁₁H₂₃COO⁻).[4][5][6]

Ionic Bonding and Coordination Environment

The primary interaction within the molecule is the ionic bond between the positively charged calcium ion and the negatively charged carboxylate groups of the laurate anions. The bonding is further characterized by coordination interactions where the oxygen atoms of the carboxylate groups act as ligands for the central calcium ion.[4] Spectroscopic evidence, particularly from Fourier-Transform Infrared (FTIR) spectroscopy, indicates a bridging bidentate coordination.[4] In this configuration, each oxygen atom of a single carboxylate group coordinates with the calcium ion, and the carboxylate group can bridge between calcium centers in the solid state. The coordination environment of the Ca²⁺ ion is influenced by the packing of the long aliphatic chains.[7]

Crystalline Structure

While comprehensive single-crystal X-ray diffraction data for this compound is limited, powder X-ray diffraction (PXRD) studies reveal a characteristic lamellar bilayer structure.[4] This structure is common among long-chain metal carboxylates. It consists of alternating layers: an ionic sublayer containing the calcium ions and carboxylate headgroups, and nonpolar layers formed by the interdigitated aliphatic hydrocarbon tails.[4] Within the nonpolar layers, the 12-carbon chains of the laurate anions typically adopt a stable, all-trans zigzag conformation to maximize van der Waals forces between adjacent chains.[4]

Quantitative Structural and Spectroscopic Data

The structural and spectroscopic properties of this compound are summarized below. These data are critical for the identification and characterization of the compound.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 4696-56-4 | [3][4][5] |

| Molecular Formula | C₂₄H₄₆CaO₄ | [1][][4] |

| Molecular Weight | 438.7 g/mol | [1][4] |

| Appearance | White powder | [1] |

| Melting Point | ~182 °C | [4] |

| Thermal Stability | Stable up to 200 °C | [4] |

Table 2: Key Spectroscopic Data (FTIR)

| Vibrational Mode | Wavenumber (cm⁻¹) | Significance | Reference |

| Asymmetric COO⁻ Stretch | 1540–1580 | Confirms ionic character and coordination | [4][8] |

| Symmetric COO⁻ Stretch | 1400–1450 | Confirms ionic character and coordination | [4][8] |

| Δν (asym - sym) | ~140 | Suggests bridging bidentate coordination | [4] |

| Aliphatic C-H (asym) | ~2920 | Characteristic of the hydrocarbon tail | [4] |

| Aliphatic C-H (sym) | ~2850 | Characteristic of the hydrocarbon tail | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound via Precipitation

This protocol describes a common laboratory-scale synthesis using a neutralization reaction.

-

Preparation of Sodium Laurate Solution:

-

Dissolve 20.0 g (0.1 mol) of lauric acid in a 1:1 (v/v) mixture of ethanol (B145695) and deionized water at 60-70 °C with stirring.

-

Slowly add a stoichiometric amount of 4.0 g (0.1 mol) of sodium hydroxide (B78521) (dissolved in a minimal amount of water) to the lauric acid solution to form sodium laurate. Stir until the solution is clear.

-

-

Preparation of Calcium Chloride Solution:

-

In a separate beaker, dissolve 7.35 g (0.05 mol) of calcium chloride dihydrate in 100 mL of deionized water.

-

-

Precipitation:

-

Slowly add the calcium chloride solution dropwise to the warm sodium laurate solution under vigorous stirring. A white precipitate of this compound will form immediately.

-

-

Isolation and Purification:

-

Allow the mixture to stir for an additional 30 minutes to ensure complete reaction.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid three times with hot deionized water to remove any unreacted salts (e.g., NaCl).

-

Wash the solid once with ethanol.

-

Dry the purified this compound in a vacuum oven at 80 °C overnight.

-

References

- 1. nbinno.com [nbinno.com]

- 3. This compound | C24H46CaO4 | CID 9911040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound (EVT-340064) | 4696-56-4 [evitachem.com]

- 5. GSRS [precision.fda.gov]

- 6. GSRS [precision.fda.gov]

- 7. Chemical composition, coordination, and stability of Ca–organic associations in the presence of dissolving calcite - Environmental Science: Nano (RSC Publishing) DOI:10.1039/D2EN01143C [pubs.rsc.org]

- 8. This compound | 4696-56-4 | Benchchem [benchchem.com]

In-Depth Technical Guide: Synthesis of Calcium Laurate via Direct Metathesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of calcium laurate through the direct metathesis method. The document details the underlying chemical principles, a step-by-step experimental protocol, and methods for the characterization of the final product. All quantitative data is presented in structured tables for clarity and ease of comparison, and key processes are visualized using diagrams.

Introduction

This compound, the calcium salt of lauric acid, is a versatile compound with applications in pharmaceuticals, cosmetics, and as a lubricant and stabilizer. In the pharmaceutical industry, it is often utilized as an excipient, particularly as a tablet and capsule lubricant, due to its inertness and lubricating properties. The synthesis of high-purity this compound is therefore of significant interest.

Direct metathesis, also known as a double decomposition or precipitation reaction, is a common and straightforward method for the synthesis of insoluble salts like this compound. This method involves the reaction of two soluble salts in a solution to form an insoluble precipitate, which can then be isolated. The general principle of this reaction is the exchange of ions between the two reacting salt species.

Chemical Principles

The direct metathesis synthesis of this compound is based on the reaction between a soluble laurate salt (e.g., sodium laurate or potassium laurate) and a soluble calcium salt (e.g., calcium chloride or calcium nitrate) in an aqueous solution. The driving force for the reaction is the low solubility of this compound in water, which leads to its precipitation out of the solution.

The balanced chemical equation for the reaction using sodium laurate and calcium chloride is as follows:

2 Na(C₁₂H₂₃O₂) (aq) + CaCl₂ (aq) → Ca(C₁₂H₂₃O₂)₂ (s) + 2 NaCl (aq)

In this reaction, two moles of sodium laurate react with one mole of calcium chloride to produce one mole of this compound precipitate and two moles of sodium chloride, which remains dissolved in the aqueous phase.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via direct metathesis.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Sodium Laurate | NaC₁₂H₂₃O₂ | 222.30 | ≥98% |

| Calcium Chloride | CaCl₂ | 110.98 | ≥96% |

| Deionized Water | H₂O | 18.02 | N/A |

Equipment

-

Magnetic stirrer with heating plate

-

Beakers

-

Graduated cylinders

-

Buchner funnel and flask

-

Filter paper

-

Drying oven

-

Spatula

-

Analytical balance

Synthesis Procedure

-

Preparation of Reactant Solutions:

-

Prepare a 0.5 M solution of sodium laurate by dissolving the appropriate amount of sodium laurate in deionized water with gentle heating and stirring.

-

Prepare a 0.25 M solution of calcium chloride by dissolving the appropriate amount of calcium chloride in deionized water.

-

-

Precipitation Reaction:

-

In a beaker, heat the sodium laurate solution to 50-55 °C while stirring continuously with a magnetic stirrer.[1]

-

Slowly add the calcium chloride solution dropwise to the heated sodium laurate solution. A white precipitate of this compound will form immediately.

-

Continue stirring the mixture at 50-55 °C for 30 minutes to ensure the completion of the reaction.

-

-

Isolation and Purification:

-

Allow the precipitate to settle, then decant the supernatant.

-

Wash the precipitate with deionized water multiple times to remove any unreacted starting materials and the sodium chloride byproduct. This can be done by resuspending the precipitate in deionized water and then allowing it to settle before decanting the wash water. Repeat this washing step at least three times.

-

Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the filter cake with a final portion of deionized water.

-

-

Drying:

-

Carefully transfer the filter cake to a watch glass or a suitable drying dish.

-

Dry the this compound precipitate in a drying oven at 80-100 °C until a constant weight is achieved.

-

Visualization of the Process

Direct Metathesis Reaction

Caption: Ion exchange in the direct metathesis reaction.

Experimental Workflow

Caption: Step-by-step synthesis and purification process.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. Common analytical techniques include Fourier-Transform Infrared Spectroscopy (FTIR), X-Ray Diffraction (XRD), and Thermogravimetric Analysis (TGA).

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the molecule. The formation of this compound from a laurate salt is confirmed by the shift of the carboxylate stretching bands.

| Wavenumber (cm⁻¹) | Assignment |

| ~2955 | Asymmetric C-H stretching of -CH₃ |

| ~2918 | Asymmetric C-H stretching of -CH₂ |

| ~2850 | Symmetric C-H stretching of -CH₂ |

| ~1578 | Asymmetric stretching of carboxylate (-COO⁻) |

| ~1543 | Asymmetric stretching of carboxylate (-COO⁻) |

| ~1468 | C-H bending of -CH₂ |

| ~1435 | Symmetric stretching of carboxylate (-COO⁻) |

| ~720 | Rocking vibration of -CH₂ |

Note: The exact peak positions may vary slightly depending on the instrument and sample preparation.

X-Ray Diffraction (XRD)

XRD analysis provides information about the crystalline structure of the material. This compound typically exhibits a lamellar structure.

| 2θ (degrees) | d-spacing (Å) |

| (Data not available in search results) | (Data not available in search results) |

| ... | ... |

Note: Specific 2θ values and their corresponding d-spacings for this compound were not available in the provided search results. This table serves as a template for experimental data.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition. The thermal decomposition of this compound typically occurs in multiple steps.

| Temperature Range (°C) | Weight Loss (%) | Decomposition Product |

| 350 - 500 | (Data not available) | Calcium Carbonate (CaCO₃) |

| > 600 | (Data not available) | Calcium Oxide (CaO) |

Note: The specific temperature ranges and percentage weight loss are dependent on the heating rate and atmosphere. The provided data represents a general decomposition pathway.

Conclusion

The direct metathesis method provides a reliable and straightforward route for the synthesis of this compound. By carefully controlling the reaction conditions, including temperature and reactant stoichiometry, a high-purity product can be obtained. The experimental protocol outlined in this guide, coupled with the characterization techniques described, offers a comprehensive framework for researchers and professionals in the field of drug development and materials science to produce and verify the quality of this compound for their specific applications. Further optimization of reaction parameters may be necessary to achieve desired particle size and morphology for specialized applications.

References

Preparation of Calcium Laurate via Neutralization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of calcium laurate through a neutralization reaction. The document provides comprehensive experimental protocols, quantitative data, and visual diagrams to support research, development, and application of this versatile compound in the pharmaceutical and chemical industries.

Introduction

This compound, the calcium salt of lauric acid, is a fine, white powder with a diverse range of applications, including as an excipient in pharmaceutical formulations, a stabilizer in cosmetics, and a lubricant in various industrial processes.[1][2] Its preparation via a neutralization reaction is a common and efficient method, relying on the classic acid-base reaction between lauric acid and a calcium base, such as calcium hydroxide (B78521) or calcium oxide.[1][2][3] This guide will focus on the synthesis using lauric acid and calcium hydroxide.

The reaction proceeds by the neutralization of the carboxylic acid group of lauric acid with the hydroxide ions from calcium hydroxide, forming this compound and water. The stoichiometry of the reaction requires a 2:1 molar ratio of lauric acid to the calcium source to ensure high purity and yield of the final product.[3]

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the characterization and quality control of the synthesized product.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₄H₄₆CaO₄ | [1][2] |

| Molecular Weight | 438.70 g/mol | [1][2] |

| Appearance | White powder | [2][4] |

| Melting Point | 182 °C (decomposes) | [1] |

| Solubility | Limited solubility in water. Soluble in organic solvents. | [1][4] |

| Stoichiometric Ratio | 2 moles of lauric acid to 1 mole of calcium hydroxide | [3] |

Experimental Protocol: Neutralization Reaction

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials and Reagents

-

Lauric Acid (C₁₂H₂₄O₂)

-

Calcium Hydroxide (Ca(OH)₂)

-

Ethanol (95%)

-

Deionized Water

-

Buchner Funnel and Flask

-

Filter Paper

-

Beakers and Magnetic Stirrer with Hotplate

-

Drying Oven

Synthesis Procedure

-

Dissolution of Lauric Acid: In a 250 mL beaker, dissolve 10.0 g (0.05 mol) of lauric acid in 100 mL of a 1:1 (v/v) ethanol-water solution. Heat the mixture gently to approximately 60-70°C while stirring continuously with a magnetic stirrer until the lauric acid is completely dissolved.[4]

-

Preparation of Calcium Hydroxide Slurry: In a separate 100 mL beaker, prepare a slurry of 1.85 g (0.025 mol) of calcium hydroxide in 50 mL of deionized water. Stir vigorously to ensure a fine suspension.

-

Neutralization Reaction: Slowly add the calcium hydroxide slurry to the heated lauric acid solution while maintaining vigorous stirring. The addition should be done dropwise to ensure a controlled reaction. Upon addition, a white precipitate of this compound will begin to form.[2][3]

-

Reaction Completion and Digestion: After the complete addition of the calcium hydroxide slurry, continue to stir the reaction mixture at 60-70°C for an additional 1-2 hours. This "digestion" period allows for the completion of the reaction and improves the filterability of the precipitate.

-

Isolation of this compound: Allow the mixture to cool to room temperature. Isolate the white precipitate by vacuum filtration using a Buchner funnel and an appropriate grade of filter paper.

-

Washing: Wash the collected precipitate on the filter paper sequentially with 50 mL of deionized water followed by 50 mL of cold ethanol. This washing step is crucial to remove any unreacted starting materials and soluble by-products.[3]

-

Drying: Transfer the washed this compound to a watch glass or drying dish and dry in an oven at 80-100°C until a constant weight is achieved. The final product should be a fine, white powder.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the carboxylate salt by identifying the characteristic carboxylate anion (COO⁻) stretching frequencies and the disappearance of the carboxylic acid (COOH) peak from lauric acid.[3]

-

X-Ray Diffraction (XRD): To verify the crystalline structure of the this compound.[3]

-

Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the product.[3]

Diagrams

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound via the neutralization reaction.

Factors Influencing Product Purity and Yield

This diagram outlines the key parameters that must be controlled during the synthesis to ensure a high-quality product.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Laurate Powder

Introduction

Calcium laurate, the calcium salt of lauric acid, is a versatile chemical compound widely utilized across various industries, most notably in pharmaceuticals, cosmetics, and food production.[1][][3] It is chemically classified as a calcium soap, formed by the reaction of lauric acid, a saturated fatty acid commonly derived from natural sources like coconut and palm kernel oils, with a calcium source.[3][4] In the pharmaceutical sector, it serves as a critical excipient, valued for its properties as a lubricant, emulsifier, and anticaking agent, which are essential for the manufacturing of solid dosage forms like tablets and capsules.[][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound powder, detailed experimental protocols for its synthesis and characterization, and its functional roles in drug development for researchers, scientists, and formulation experts.

Chemical Identity and Structure

This compound is a coordination compound consisting of a central calcium ion (Ca²⁺) ionically bonded to two laurate (dodecanoate) anions.[1] The laurate anion is the conjugate base of lauric acid (C₁₂H₂₄O₂). X-ray diffraction (XRD) analyses indicate that in its solid state, this compound typically forms a lamellar bilayer structure, where layers of calcium ions are arranged alternately with the aliphatic chains of the laurate molecules.[1] This ordered arrangement is stabilized by van der Waals forces between the hydrocarbon chains.[1]

Physical and Chemical Properties

The properties of this compound powder are summarized below. It is crucial to note the significant variation in reported melting points, which may be attributable to differences in purity, hydration state, or analytical methodology.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | Calcium bis(dodecanoate) | [5] |

| Synonyms | Calcium dodecanoate, Lauric acid calcium salt | [][3][5][6] |

| CAS Number | 4696-56-4 | [1][3][7][8][9] |

| Molecular Formula | C₂₄H₄₆CaO₄ | [1][][3][5][7] |

| Molecular Weight | 438.7 g/mol | [1][][3][5][7] |

| Appearance | White powder | [1][3][6][9] |

| Odor | Odorless | [1] |

| Melting Point | 182 °C; conflicting reports suggest 43.8 °C or 150-160 °C | [1][][7][8][10][11] |

| Boiling Point | ~296.1 °C (decomposes before boiling) | [8][10][11][12] |

| Density | ~0.9 g/cm³ | [1] |

| Solubility in Water | Very limited (0.0001078 mg/L at 25°C, est.) | [1][12] |

| Solubility in Organic Solvents | Soluble in some organic solvents; more soluble in non-polar solvents.[1][13] | [1][13][14] |

| Thermal Stability | Stable up to ~200°C, after which decomposition begins. | [1][10] |

| Vapor Pressure | 0.000661 mmHg at 25°C | [10][11][12] |

Chemical Behavior

-

Thermal Decomposition: Above 200°C, this compound undergoes decomposition, primarily through decarboxylation, which yields ketones and calcium carbonate as residual products.[1]

-

Reactivity: The compound can undergo oxidation under certain conditions to form calcium carbonate and other byproducts.[1] It can also participate in substitution reactions where the laurate anion is displaced by other anions.[1]

-

Bactericidal Activity: this compound exhibits selective bactericidal properties, particularly against Staphylococcus aureus and Propionibacterium acnes.[1][3] Its mechanism of action involves the disruption of bacterial cell membranes.[1][3] This activity is reported to be more effective under acidic pH conditions.[1][3]

Experimental Protocols

This section details common methodologies for the synthesis and characterization of this compound powder.

3.1. Synthesis Methodologies

Two primary methods for synthesizing this compound are direct metathesis and neutralization.

-

Direct Metathesis (Double Decomposition) : This is a widely used method involving the reaction between a soluble laurate salt and a soluble calcium salt.

-

Protocol :

-

Prepare an aqueous solution of potassium laurate by neutralizing lauric acid with potassium hydroxide (B78521).[10]

-

Prepare a separate aqueous solution of calcium nitrate (B79036).[10]

-

Add the calcium nitrate solution to the potassium laurate solution under vigorous stirring. The reaction is typically maintained at a controlled temperature, often between 50-55°C, to promote the formation of a pure precipitate.[1][10]

-

The insoluble this compound precipitates out of the solution.

-

The precipitate is collected via filtration, washed thoroughly with water to remove any unreacted ions, and finally dried to yield the pure powder.[3]

-

-

-

Neutralization Reaction : This method involves the direct reaction of lauric acid with a calcium base.

-

Protocol :

-

Disperse lauric acid in an aqueous medium.

-

Add a stoichiometric amount of calcium hydroxide or calcium oxide to the dispersion.[1][3]

-

The mixture is heated and stirred to facilitate the neutralization reaction, forming this compound.

-

The resulting product is filtered, washed with water, and dried.[3]

-

-

3.2. Characterization Techniques

A suite of analytical methods is employed to confirm the identity, purity, and physical characteristics of the synthesized this compound powder.

-

Thermogravimetric Analysis (TGA) :

-

Methodology : A small, precisely weighed sample of the powder is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The instrument measures the change in mass as a function of temperature. The resulting curve reveals the onset of thermal decomposition.[15]

-

-

Differential Scanning Calorimetry (DSC) :

-

X-Ray Diffraction (XRD) :

-

Methodology : Powder XRD is used to analyze the crystalline structure. The sample is exposed to an X-ray beam, and the diffraction pattern is recorded. Characteristic peaks at specific 2θ angles confirm the lamellar crystalline structure of this compound.[1]

-

-

Laser Diffraction :

-

Methodology : This technique is used to determine the particle size distribution of the powder.[16][17] The powder is dispersed in a suitable medium (wet or dry) and passed through a laser beam. The particles scatter the light at angles that are inversely proportional to their size, and a detector system measures the pattern of scattered light to calculate the size distribution.[16]

-

Applications and Functional Roles in Drug Development

As a pharmaceutical excipient, this compound is prized for its multifunctional properties that aid in the manufacturing and stability of drug products. It is generally recognized as safe by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4]

-

Lubricant : In tablet manufacturing, this compound is used as a lubricant to reduce friction between the tablet surface and the die wall during ejection, preventing sticking and improving the overall process.[][4]

-

Anticaking Agent : It prevents the clumping of powdered ingredients, ensuring uniform flowability and consistent dosing in capsules and tablets.[4][6][18]

-

Emulsion Stabilizer : In semi-solid formulations such as creams and lotions, it acts as a stabilizer and emulsifier, helping to maintain the uniform dispersion of oil and water phases.[3][4][18]

-

Viscosity Controller : It can be used to modify the viscosity of cosmetic and pharmaceutical formulations.[18]

This compound is a well-characterized compound with a unique combination of physical and chemical properties that make it an invaluable excipient in the pharmaceutical industry. Its lubricating, anti-caking, and emulsifying functions contribute significantly to the efficient manufacturing and stability of a wide range of drug products. A thorough understanding of its properties, supported by robust analytical characterization as outlined in this guide, is essential for formulation scientists and researchers to optimize its use in drug development and ensure final product quality.

References

- 1. Buy this compound (EVT-340064) | 4696-56-4 [evitachem.com]

- 3. nbinno.com [nbinno.com]

- 4. casadesante.com [casadesante.com]

- 5. This compound | C24H46CaO4 | CID 9911040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound or Calcium Dodecanoate Manufacturers [anmol.org]

- 7. This compound CAS#: 4696-56-4 [m.chemicalbook.com]

- 8. This compound - CD Formulation [formulationbio.com]

- 9. VIVA CORPORATION manufacturers of Fatty acid based speciality chemicals, this compound, Lauric acid Sodium salt, Dodecanoic acid sodium salt, CAS No 629-25-4 [sodiumstearate.com]

- 10. Buy this compound | 4696-56-4 [smolecule.com]

- 11. lookchem.com [lookchem.com]

- 12. This compound, 4696-56-4 [thegoodscentscompany.com]

- 13. What is the solubility of metal soaps in organic solvents? - Blog [cjspvc.com]

- 14. portlandpress.com [portlandpress.com]

- 15. This compound | 4696-56-4 | Benchchem [benchchem.com]

- 16. static.horiba.com [static.horiba.com]

- 17. bettersizeinstruments.com [bettersizeinstruments.com]

- 18. cosmileeurope.eu [cosmileeurope.eu]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Calcium Laurate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium laurate, the calcium salt of lauric acid, is a metallic soap with wide-ranging applications in the pharmaceutical, cosmetic, and polymer industries. Its solid-state structure and thermal behavior are critical determinants of its functionality, influencing properties such as solubility, stability, and processability. While comprehensive crystallographic data for this compound remains elusive in the scientific literature, this technical guide provides a thorough overview of its known structural characteristics, methods for its synthesis and characterization, and an exploration of its potential for polymorphism, drawing parallels with the well-studied analogue, calcium stearate (B1226849). This document is intended to serve as a foundational resource for researchers engaged in the study and application of this compound and other metallic soaps.

Introduction to this compound and Polymorphism

This compound (Ca(C₁₁H₂₃COO)₂) is a coordination complex formed between a calcium ion (Ca²⁺) and two laurate anions.[1] Like other metallic soaps, its molecules self-assemble into ordered, lamellar structures in the solid state. These structures consist of ionic layers of calcium carboxylate headgroups separated by nonpolar layers of hydrocarbon tails. The packing arrangement of these hydrocarbon chains and the coordination geometry of the calcium ions can theoretically give rise to different crystalline forms, or polymorphs.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in materials science and drug development. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including:

-

Melting point

-

Solubility and dissolution rate

-

Bioavailability

-

Hygroscopicity

-

Mechanical properties (e.g., compressibility)

-

Chemical stability

Although no definitive polymorphs of this compound have been reported, analogous long-chain calcium carboxylates, such as calcium stearate, are known to exhibit polymorphism, often related to their hydration state.[2] Therefore, a systematic approach to the synthesis and characterization of this compound is essential to identify and control its potential polymorphic forms.

Synthesis of this compound

High-purity this compound is a prerequisite for meaningful structural and thermal analysis. The two most common methods for its synthesis are direct metathesis and neutralization reaction.[3][4]

Experimental Protocol: Direct Metathesis

This method involves a precipitation reaction between a soluble laurate salt and a soluble calcium salt.

-

Preparation of Reactants:

-

Prepare an aqueous solution of potassium laurate (or sodium laurate).

-

Prepare an aqueous solution of calcium nitrate (B79036) (or calcium chloride) of equimolar concentration based on a 2:1 molar ratio of laurate to calcium ions.[4]

-

-

Reaction:

-

Heat the potassium laurate solution to 50-55°C with vigorous stirring.[4]

-

Slowly add the calcium nitrate solution to the heated potassium laurate solution. A white precipitate of this compound will form immediately.

-

-

Purification:

-

Continue stirring for a predetermined period to ensure complete reaction.

-

Filter the precipitate using a Buchner funnel.

-

Wash the precipitate thoroughly with deionized water to remove any soluble by-products.

-

Perform a final wash with ethanol (B145695).

-

Dry the purified this compound in a vacuum oven at a temperature below its first thermal transition.

-

Experimental Protocol: Neutralization Reaction

This method involves the direct reaction of lauric acid with a calcium base.[3][4]

-

Reaction Mixture:

-

Disperse lauric acid in an aqueous medium. The use of a co-solvent like ethanol may be necessary to dissolve the lauric acid.[3][4]

-

Add a stoichiometric amount of calcium hydroxide (B78521) or calcium oxide with continuous stirring.

-

-

Precipitation:

-

Allow the reaction to proceed until the formation of the this compound precipitate is complete. The reaction can be monitored by observing the pH of the mixture.

-

-

Purification:

-

Filter the precipitate.

-

Wash the product extensively with deionized water and then with ethanol to remove any unreacted lauric acid or calcium hydroxide.

-

Dry the final product under vacuum.

-

Characterization of Crystal Structure and Polymorphism

A combination of analytical techniques is required to thoroughly characterize the solid-state properties of this compound and to identify any potential polymorphs.

X-ray Diffraction (XRD)

Powder XRD is the primary technique for identifying the crystalline phases present in a sample and for determining their crystal structures.

Experimental Protocol:

-

Sample Preparation: Finely grind the dried this compound powder to ensure random orientation of the crystallites. Mount the powder on a sample holder.

-

Data Collection:

-

Use a powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Scan the sample over a 2θ range of 2° to 40°. The low-angle region is particularly important for observing the long-spacing peaks characteristic of lamellar structures in metal soaps.[5]

-

Use a step size of 0.02° and an appropriate counting time per step to obtain good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the diffraction peaks and calculate the corresponding d-spacings using Bragg's Law (nλ = 2d sinθ).

-

Compare the resulting diffraction pattern with known patterns in databases (e.g., the Powder Diffraction File from the ICDD) to identify the crystalline phase.

-

For a new polymorph, the pattern would need to be indexed to determine the unit cell parameters.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions such as melting, crystallization, and solid-solid phase transitions, which are indicative of polymorphism.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-10 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.[6] Prepare an empty, sealed pan to be used as a reference.

-

Thermal Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the sample at a low temperature (e.g., 25°C).

-

Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above its expected melting point.[7]

-

Hold the sample at this temperature for a few minutes to erase its thermal history.

-

Cool the sample at a controlled rate back to the starting temperature.

-

Reheat the sample at the same controlled rate.

-

-

Data Analysis:

-

Analyze the resulting thermogram for endothermic (melting, solid-solid transitions) and exothermic (crystallization) peaks.

-

Determine the onset temperature, peak temperature, and enthalpy of each transition. The presence of multiple melting peaks or solid-state transitions on heating can indicate the presence of different polymorphs.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the chemical bonding and molecular environment within the crystal lattice. Different polymorphs can exhibit subtle but distinct differences in their FT-IR spectra.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the this compound sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Collection:

-

Record the FT-IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Collect a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic vibrational bands. For this compound, the key bands are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻).[8]

-

The positions and splitting of these bands can be sensitive to the coordination environment of the calcium ion and the packing of the alkyl chains, providing a fingerprint for a specific polymorphic form.

-

Quantitative Data and Structural Information

While specific crystallographic data for this compound is not available, this section provides its key physical properties and, for comparative purposes, the crystallographic data for the analogous compound, calcium stearate.

Table 1: Physical and Thermal Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₄₆CaO₄ | [1] |

| Molecular Weight | 438.7 g/mol | [1] |

| Melting Point | ~182 °C | [3] |

| Decomposition Onset | ~200 °C | [3] |

Table 2: Key FT-IR Vibrational Modes for Calcium Soaps

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance | Reference(s) |

| Asymmetric COO⁻ Stretch | 1540 - 1580 | Indicates coordination of carboxylate to Ca²⁺ | [8] |

| Symmetric COO⁻ Stretch | 1400 - 1440 | Sensitive to molecular packing | [8] |

| CH₂ Scissoring | ~1470 | Related to alkyl chain conformation | [8] |

| CH₂ Rocking | ~720 | Indicates chain packing (e.g., orthorhombic vs. triclinic) | |

| Asymmetric CH₂ Stretch | ~2915 | Alkyl chain vibration | [8] |

| Symmetric CH₂ Stretch | ~2850 | Alkyl chain vibration | [8] |

Table 3: Crystallographic Data for Calcium Stearate Polymorphs (Analogue)

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference(s) |

| Calcium Stearate Monohydrate | Monoclinic | Not Specified | 5.70 | 6.81 | 50.3 | ~90 | [9] |

| Anhydrous Calcium Stearate | Not specified, lamellar | - | - | - | Bilayer distance: 4.8 nm | - | [8] |

Note: The crystallographic data for calcium stearate is limited and in some cases, only unit cell parameters or bilayer spacing are reported.

Visualizing the Investigation of Polymorphism

The following workflow diagram illustrates a systematic approach to the synthesis and characterization of potential this compound polymorphs.

References

- 1. This compound | C24H46CaO4 | CID 9911040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Polymorphic transformations of calcium stearate and calcium stearate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound (EVT-340064) | 4696-56-4 [evitachem.com]

- 4. This compound | 4696-56-4 | Benchchem [benchchem.com]

- 5. X-ray powder diffraction data for selected metal soaps | Powder Diffraction | Cambridge Core [cambridge.org]

- 6. engineering.purdue.edu [engineering.purdue.edu]

- 7. library.aocs.org [library.aocs.org]

- 8. scispace.com [scispace.com]

- 9. (PDF) An Interpretation of the Long-Spacing Intensities of Calcium Stearate Monohydrate (1955) | E. Stanley | 7 Citations [scispace.com]

An In-depth Technical Guide to the Solubility of Calcium Laurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium laurate in both aqueous and organic media. This compound (C₂₄H₄₆CaO₄), the calcium salt of lauric acid, is a key excipient in the pharmaceutical industry, valued for its lubricating and stabilizing properties.[][2] A thorough understanding of its solubility is paramount for formulation development, ensuring bioavailability and manufacturing efficiency.

Aqueous Solubility of this compound

This compound is characterized by its very low solubility in water, a feature common to divalent metal soaps.[3][4] This poor solubility is a critical factor in its function as a lubricant and anti-caking agent in tablet and capsule manufacturing.[5][6]

1.1 Krafft Temperature and Micellization

A key concept in the aqueous behavior of ionic surfactants like this compound is the Krafft temperature (Tₖ). The Krafft temperature is the minimum temperature at which surfactants begin to form micelles, leading to a sharp increase in solubility.[7] Below the Tₖ, the solubility of the surfactant is limited to its monomeric form. The divalent nature of the calcium cation leads to strong ionic interactions with the carboxylate head groups of the laurate molecules, resulting in a significantly elevated Krafft point compared to monovalent alkali metal laurates like sodium laurate.[4] This makes micelle formation in aqueous solutions under ambient conditions thermodynamically unfavorable.[4]

1.2 Factors Affecting Aqueous Solubility

-

pH: The solubility of this compound is highly dependent on pH. In acidic conditions (pH below 6), the carboxylate groups become protonated, converting the salt into the more soluble lauric acid form.[4]

-

Temperature: While an increase in temperature generally increases solubility, the most significant change occurs at the Krafft temperature.

-

Presence of Other Solutes: The presence of foam boosters has been shown to depress the Krafft temperature of similar surfactants, which could potentially increase the solubility of this compound at lower temperatures.[8]

Table 1: Quantitative Aqueous Solubility Data for this compound

| Parameter | Value | Conditions | Reference |

| Solubility in Water | approx. 0.1 g / 1000 cc | Temperature not specified | [9] |

| Melting Point | 182 °C (conflicting reports of 43.8 °C) | Standard atmospheric pressure | [4][10] |

Note: Precise quantitative data on the aqueous solubility of this compound at various temperatures is scarce in the literature, largely due to its extremely low solubility.

Solubility in Organic Solvents

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." The long C12 hydrocarbon tail of the laurate molecule imparts significant non-polar character.

2.1 Factors Affecting Organic Solubility

-

Solvent Polarity: this compound is generally more soluble in non-polar organic solvents due to its long fatty acid chains.[3] Its solubility in polar solvents like ethanol (B145695) is limited.[3][9]

-

Type of Metal Cation: Divalent metal soaps, such as this compound, are typically less soluble in polar organic solvents compared to their monovalent counterparts (e.g., sodium or potassium laurate).[3]

-

Fatty Acid Chain Length: Longer fatty acid chains increase solubility in non-polar solvents.[3]

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Solubility | Reference |

| Ethanol (absolute) | Insoluble | [9] |

| Ether | Insoluble | [9] |

| Acetone | Insoluble | [9] |

| Benzene | Slightly Soluble | [9] |

| Chloroform | Fairly Soluble | [9] |

| Carbon Tetrachloride | Fairly Soluble | [9] |

| Pyridine | Soluble | [9] |

| Light Petroleum (b.p. 40-60°C) | Insoluble | [9] |

Experimental Protocols for Solubility Determination

Accurately determining the solubility of a sparingly soluble compound like this compound requires precise experimental design.

3.1 Protocol: Gravimetric Method for Solubility Determination

This protocol outlines a standard gravimetric method to determine the solubility of this compound in a given solvent at a specific temperature.

Objective: To quantify the mass of this compound that dissolves in a known volume of solvent to reach saturation.

Materials & Apparatus:

-

This compound powder

-

Selected solvent (e.g., pyridine, chloroform)

-

Thermostatically controlled water bath or incubator

-

Conical flasks with stoppers

-

Analytical balance

-

Filtration apparatus (e.g., Buchner funnel, vacuum flask, filter paper of fine porosity)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the solvent in a stoppered conical flask. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Place the flask in the thermostatic bath set to the desired temperature (e.g., 25°C). Agitate the mixture continuously for an extended period (e.g., 24-48 hours) to ensure equilibrium is established.

-

Phase Separation: After equilibration, allow the flask to rest in the bath for several hours to let the undissolved solid settle. Carefully filter the supernatant to separate the saturated solution from the excess solid. This step must be performed quickly and, if possible, at the equilibration temperature to prevent precipitation.

-

Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer a precise volume of the clear, filtered saturated solution into the dish.

-

Drying: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C). Dry to a constant weight.

-

Final Weighing: After drying, cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

Calculation: The solubility (S) is calculated in grams per 100 mL of solvent: S = [ (Weight of dish + residue) - (Weight of empty dish) ] / (Volume of solution taken in mL) * 100

Below is a workflow diagram for this experimental protocol.

Relevance in Drug Development & Formulation

The solubility characteristics of this compound are directly linked to its applications in the pharmaceutical industry.[][11]

-

Lubricant in Tableting: Its insolubility is essential for its function as a lubricant. It forms a thin layer between the tablet and the die wall, reducing friction during tablet ejection and preventing sticking.[][5]

-

Controlled Release: In some formulations, metal soaps can be used to retard the dissolution of active pharmaceutical ingredients (APIs), providing a mechanism for controlled or sustained release.

-

Stabilizer: this compound acts as an emulsifier and stabilizer in topical creams and lotions, enhancing texture and consistency.[2]

The relationship between solubility and its function is visualized below.

4.1 Impact on Calcium Signaling Pathways

While not a direct modulator, the presence of calcium salts like this compound in formulations can be a source of extracellular calcium ions (Ca²⁺). Calcium is a universal second messenger that regulates a vast number of cellular processes, including gene transcription, muscle contraction, and cell proliferation.[12][13] In drug development, particularly in oncology and immunology, understanding the potential impact on calcium signaling is crucial. An influx of Ca²⁺ can trigger pathways like the Calcineurin pathway, which is vital for cell survival and stress response.[14][15]

The diagram below illustrates a simplified overview of a generic calcium signaling pathway.

References

- 2. nbinno.com [nbinno.com]

- 3. What is the solubility of metal soaps in organic solvents? - Blog [cjspvc.com]

- 4. Buy this compound | 4696-56-4 [smolecule.com]

- 5. casadesante.com [casadesante.com]

- 6. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 7. Krafft temperature - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. portlandpress.com [portlandpress.com]

- 10. Buy this compound (EVT-340064) | 4696-56-4 [evitachem.com]

- 11. What Does “Other Ingredients” on a Label Mean? | Thorne [thorne.com]

- 12. news-medical.net [news-medical.net]

- 13. cusabio.com [cusabio.com]

- 14. Calcium-Calcineurin Signaling Pathway - Creative Biolabs [creative-biolabs.com]

- 15. Targeting Intracellular Calcium Signaling ([Ca2+]i) to Overcome Acquired Multidrug Resistance of Cancer Cells: A Mini-Overview | MDPI [mdpi.com]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Calcium Laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium laurate, the calcium salt of lauric acid, is a versatile compound utilized across various industries, including pharmaceuticals, cosmetics, and polymers, primarily as a lubricant, stabilizer, and emulsifying agent.[1][2][3] Its thermal behavior is a critical parameter influencing its efficacy and stability in formulations and manufacturing processes. This technical guide provides a comprehensive overview of the thermal decomposition mechanism of this compound, detailing the decomposition pathway, products, and kinetics. The information presented herein is synthesized from studies on this compound and analogous long-chain calcium carboxylates, such as calcium stearate (B1226849) and decanoate, to provide a thorough understanding for researchers, scientists, and drug development professionals.

Thermal Decomposition Pathway

The thermal decomposition of this compound, an anhydrous metal carboxylate, proceeds primarily through a ketonic pyrolysis mechanism when heated in an inert atmosphere. This process involves the decarboxylation of the laurate anions, leading to the formation of a symmetrical ketone, laurone (12-tricosanone), and calcium carbonate as the main products.[2][4][5] At higher temperatures, the calcium carbonate intermediate further decomposes to calcium oxide and carbon dioxide.[1]

The overall decomposition can be represented by the following reactions:

Step 1: Ketone and Calcium Carbonate Formation (C₁₁H₂₃COO)₂Ca → C₁₁H₂₃COC₁₁H₂₃ + CaCO₃

Step 2: Decomposition of Calcium Carbonate CaCO₃ → CaO + CO₂

While the formation of the symmetrical ketone is the primary pathway, the pyrolysis of long-chain calcium carboxylates can also yield a homologous series of other ketones, as well as alkanes and alkenes, particularly at higher temperatures, suggesting the involvement of free-radical reactions.[6]

Proposed Mechanisms of Ketone Formation

The precise mechanism of ketonic pyrolysis of calcium carboxylates has been a subject of investigation, with evidence supporting both polar (ionic) and free-radical pathways.

Polar (Acyl Cation) Mechanism

One proposed mechanism involves the formation of an acyl cation intermediate.[5][7] In this model, the calcium carboxylate undergoes heterolytic cleavage to form an acyl cation (R-C=O⁺) and a carboxylate anion. The acyl cation then acts as an electrophile, attacking the α-carbon of an adjacent laurate molecule, leading to decarboxylation and the formation of the ketone.[5]

Free-Radical Mechanism

Tracer studies and the identification of various hydrocarbon byproducts suggest the involvement of a free-radical mechanism.[2][4][6] This pathway posits the homolytic cleavage of the carboxylate to form alkyl and acyl radicals. These highly reactive species can then participate in a series of propagation steps, including abstraction and combination reactions, to form the ketone and other observed products.[6] The presence of alkanes and alkenes in the pyrolysis products lends strong support to this free-radical pathway.[6]

It is plausible that both mechanisms operate concurrently, with their relative contributions depending on factors such as temperature and the specific metal cation.[7]

Quantitative Data

While specific quantitative data for the thermal decomposition of pure this compound is limited in publicly available literature, analysis of analogous long-chain calcium carboxylates provides valuable insights. The following tables summarize typical thermal decomposition data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), as well as potential product distributions from pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Table 1: Thermal Decomposition Temperatures of Calcium Carboxylates

| Compound | Decomposition Onset (°C) | Peak Decomposition Temperature (°C) | Analysis Condition |

| Calcium Stearate | ~300 | >400 | TGA, inert atmosphere[8] |

| Calcium Decanoate | Not specified | ~500 (for ketone formation) | Pyrolysis[6] |

| This compound (estimated) | 300 - 350 | 400 - 450 | Based on analogs |

Table 2: Kinetic Parameters for Thermal Decomposition

| Compound | Activation Energy (Ea) (kJ/mol) | Method |

| Calcium Stearate/PVC Composite (1st stage) | 87 - 95 | Isoconversional methods (Kissinger, Starink, etc.)[9] |

| Calcium Carbonate | 147 - 232 | Isoconversional methods[6][10] |

Table 3: Potential Product Distribution from Pyrolysis of Long-Chain Calcium Carboxylates

Quantitative yields for this compound pyrolysis are not widely reported. This table represents a qualitative and estimated quantitative distribution based on studies of similar compounds.

| Product | Chemical Formula | Estimated Yield (%) |

| Laurone (12-Tricosanone) | C₂₃H₄₆O | Major Product (>50%) |

| Other Symmetrical/Unsymmetrical Ketones | CₓHᵧO | Minor |

| Alkanes (e.g., Undecane) | C₁₁H₂₄ | Minor |

| Alkenes (e.g., Undecene) | C₁₁H₂₂ | Minor |

| Calcium Carbonate | CaCO₃ | Stoichiometric |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data on the thermal decomposition of this compound.

Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC)

Objective: To determine the thermal stability, decomposition temperatures, and associated enthalpy changes of this compound.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently.

Methodology:

-

Instrument Calibration: Calibrate the TGA for mass using standard weights and the DSC for temperature and enthalpy using certified reference materials (e.g., indium).[11][12]

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground, dry this compound powder into an alumina (B75360) or platinum crucible.[11]

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.[11]

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[11]

-

-

Data Acquisition: Continuously record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition and the percentage mass loss at each stage.

-

From the DSC curve, identify endothermic and exothermic peaks corresponding to phase transitions and decomposition events. Integrate the peaks to determine the enthalpy changes (ΔH).[2]

-

Calculate the derivative of the TGA curve (DTG) to identify the temperatures of the maximum rates of mass loss.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify and quantify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (0.1-0.5 mg) of dry this compound into a pyrolysis sample cup.[8][13]

-

Pyrolysis Conditions ("Single-Shot Analysis"):

-

Pyrolysis Temperature: Heat the sample rapidly to a final temperature of 500-600 °C and hold for 10-20 seconds in an inert (helium) atmosphere.[13][14]

-

Interface Temperature: Maintain the transfer line to the GC at a high temperature (e.g., 300 °C) to prevent condensation of the pyrolysis products.[13]

-

-

GC-MS Conditions:

-

GC Column: A non-polar capillary column (e.g., DB-5MS or equivalent) is suitable for separating the hydrocarbon and ketone products.

-

Temperature Program:

-

Carrier Gas: Helium at a constant flow rate.

-

MS Parameters: Electron impact (EI) ionization at 70 eV. Scan a mass range of m/z 40-600.

-

-

Data Analysis:

-

Identify the individual compounds in the pyrogram by comparing their mass spectra with a reference library (e.g., NIST).

-

Quantify the relative abundance of each product by integrating the peak areas in the total ion chromatogram.[13]

-

In-situ Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To monitor the chemical changes occurring in this compound during thermal decomposition in real-time.

Instrumentation: An FTIR spectrometer equipped with a heated attenuated total reflectance (ATR) or transmission cell.

Methodology:

-

Sample Preparation: Apply a thin layer of this compound powder onto the heating stage or ATR crystal.[16]

-

Experimental Conditions:

-

Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen).

-

Temperature Program: Heat the sample from ambient temperature to above its decomposition temperature at a controlled rate (e.g., 10 °C/min).[16]

-

Data Acquisition: Collect FTIR spectra at regular temperature intervals throughout the heating process.

-

-

Data Analysis:

-

Monitor the decrease in the intensity of the characteristic carboxylate stretching bands (typically around 1540-1580 cm⁻¹ and 1400-1440 cm⁻¹).

-

Observe the appearance and growth of the strong carbonate absorption band (around 1420-1450 cm⁻¹ and 870 cm⁻¹) and the carbonyl (C=O) stretching band of the ketone product (around 1705-1725 cm⁻¹).

-

Visualizations

Conclusion

The thermal decomposition of this compound is a complex process that primarily yields a symmetrical ketone and calcium carbonate via a ketonic pyrolysis mechanism. Evidence suggests the involvement of both polar and free-radical pathways in this transformation. A comprehensive understanding of this decomposition behavior, including the onset temperatures, decomposition products, and reaction kinetics, is paramount for the effective utilization of this compound in pharmaceutical and other applications where thermal stability is a key consideration. The experimental protocols and data presented in this guide, drawn from studies on this compound and its close analogs, provide a robust framework for researchers and scientists to characterize and predict the thermal properties of this important excipient. Further research focusing on the quantitative analysis of the decomposition products and the precise determination of the kinetic parameters for pure this compound would be beneficial for refining its application in thermally sensitive processes.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijaem.net [ijaem.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. researchgate.net [researchgate.net]

- 11. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. frontier-lab.com [frontier-lab.com]

- 15. iris.unito.it [iris.unito.it]

- 16. <i>In-situ</i> High-Temperature XRD and FTIR for Calcite, Dolomite and Magnesite: Anharmonic Contribution to the Thermodynamic Properties [en.earth-science.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Calcium Laurate

Introduction

This compound, the calcium salt of lauric acid, is a versatile compound with significant applications across the pharmaceutical, cosmetic, and industrial sectors. This white, powdery solid is valued for its properties as a lubricant, emulsifier, stabilizer, and water repellent.[1][2] In drug development, it is frequently employed as a lubricant in tablet and capsule manufacturing to enhance powder flow and prevent adhesion to equipment.[3] Its role as an excipient contributes to the quality and efficacy of solid dosage forms. Furthermore, this compound has demonstrated selective bactericidal activity, suggesting potential applications in dermatological and topical formulations.[4]

This technical guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, detailed synthesis and experimental analysis protocols, and its applications relevant to the scientific and drug development community.

Molecular and Physicochemical Properties

This compound is a coordination compound consisting of a central calcium ion (Ca²⁺) ionically bonded to two laurate anions (C₁₂H₂₃O₂⁻).[5][6] The laurate anion is the conjugate base of lauric acid, a 12-carbon saturated fatty acid.

Molecular Formula and Molecular Weight

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₂₄H₄₆CaO₄ | [2][5][7] |

| Molecular Weight | 438.7 g/mol | [2][5][7] |

| IUPAC Name | calcium bis(dodecanoate) | [7] |

| CAS Number | 4696-56-4 | [1][5] |

| Canonical SMILES | CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Ca+2] | [2][5][7] |

| InChI Key | HIAAVKYLDRCDFQ-UHFFFAOYSA-L | [5][7] |

Physicochemical Data

Key physical and chemical properties of this compound are presented in the following table.

| Property | Value | Citations |

| Physical Description | White, powdery solid | [2] |

| Melting Point | High melting point; specific value not consistently reported | [1][2] |

| Boiling Point | ~296.1 °C at 760 mmHg | |

| Flash Point | ~134.1 °C | [8] |

| Solubility | Limited solubility in water (~4.2 x 10⁻⁵ mol/L) | [2] |

| Vapor Pressure | 0.000661 mmHg at 25°C | [8][9] |

Synthesis of this compound

This compound can be synthesized through several methods, primarily involving the reaction of lauric acid or its salt with a calcium source. The choice of method may depend on the desired purity and physical characteristics of the final product.

Neutralization Reaction

This common method involves the direct reaction of lauric acid with a calcium base in an aqueous or aqueous-ethanolic medium.[1][2][5]

Reaction: 2 C₁₁H₂₃COOH (Lauric Acid) + Ca(OH)₂ (Calcium Hydroxide) → C₂₄H₄₆CaO₄ (this compound) + 2 H₂O

The logical workflow for this synthesis is depicted in the diagram below.

Figure 1. Workflow for the synthesis of this compound via neutralization.

Direct Metathesis (Double Decomposition)

This method involves the reaction between a soluble laurate salt (e.g., potassium laurate or sodium laurate) and a soluble calcium salt (e.g., calcium nitrate (B79036) or calcium chloride).[4][5]

Reaction: 2 C₁₁H₂₃COONa (Sodium Laurate) + CaCl₂ (Calcium Chloride) → C₂₄H₄₆CaO₄ (this compound)↓ + 2 NaCl

This process results in the precipitation of the less soluble this compound, which can then be isolated.

Experimental Protocols for Characterization

The structural and thermal properties of this compound are critical for its application and quality control. The following are methodologies for its characterization.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to approximately 900°C at a controlled heating rate, typically 10°C/min.

-

Conduct the analysis under a controlled atmosphere, such as high-purity nitrogen or air, with a flow rate of 50-100 mL/min.

-

Record the mass loss as a function of temperature. The resulting curve can be used to identify the onset of decomposition and the temperature ranges of different degradation steps.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound and confirm the formation of the salt from lauric acid.

Instrumentation: A Fourier-Transform Infrared spectrometer.

Methodology:

-

Prepare the sample for analysis. For solid this compound, this typically involves creating a potassium bromide (KBr) pellet. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR-FTIR) can be used with the powder sample directly.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the infrared spectrum over a typical range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands. Key features for this compound include the absence of the broad O-H stretching band of the carboxylic acid dimer (around 3000 cm⁻¹) and the disappearance of the C=O stretching band of the acid (around 1700 cm⁻¹). These are replaced by strong asymmetric and symmetric stretching bands of the carboxylate anion (COO⁻) at approximately 1540-1580 cm⁻¹ and 1400-1440 cm⁻¹, respectively.

X-ray Diffraction (XRD)

Objective: To analyze the crystalline structure of this compound powder.

Instrumentation: An X-ray powder diffractometer with a Cu-Kα radiation source.

Methodology:

-

Place a sufficient amount of the this compound powder into a sample holder and flatten the surface to ensure it is level with the holder's rim.

-

Mount the sample holder in the diffractometer.

-

Set the instrument to scan over a range of diffraction angles (2θ), for example, from 3° to 70°.

-

The X-ray source is operated at standard conditions (e.g., 40 kV and 40 mA).

-

The resulting diffraction pattern, which shows diffraction intensity versus 2θ angle, is recorded. The positions and intensities of the peaks are characteristic of the crystalline structure of this compound.

Applications in Research and Drug Development

This compound's unique properties make it a valuable component in various applications.

-

Pharmaceutical Excipient: It is widely used as a lubricant in the production of tablets and capsules, preventing the formulation from sticking to the manufacturing equipment and ensuring uniformity of dosage.[3][10]

-

Emulsifier and Stabilizer: In topical formulations and cosmetic creams, it functions as an emulsifier to stabilize oil-and-water mixtures and as a viscosity-controlling agent.[1][9]

-

Anticaking Agent: In food and pharmaceutical powders, it prevents clumping, ensuring free-flowing properties.[10][7][11]

-

Selective Bactericidal Agent: Research has shown that this compound exhibits bactericidal activity against certain bacteria like Staphylococcus aureus and Propionibacterium acnes, while having lower activity against Staphylococcus epidermidis.[4] This activity is pH-dependent, being more pronounced in acidic conditions, which is relevant for developing specialized skin cleansers or dermatological products.[12]

-

Gut Health Research: Studies in animal models suggest that lauric acid saponified with calcium can positively influence indices of intestinal function and gut health.[13]

References

- 1. chemrj.org [chemrj.org]

- 2. This compound(4696-56-4) IR Spectrum [m.chemicalbook.com]

- 3. Scanning Electron Microscopy Sample Preparation and Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. jkdhs.org [jkdhs.org]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. ugr.es [ugr.es]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to Calcium Laurate for Research Applications

CAS Number: 4696-56-4

This technical guide provides an in-depth overview of calcium laurate, a versatile compound with significant applications in research, pharmaceuticals, and various industrial sectors. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and relevant experimental protocols.

Chemical and Physical Properties

This compound, the calcium salt of lauric acid, is a white, powdery solid.[1] Its chemical structure consists of a central calcium ion bonded to two laurate anions.[2] This structure imparts properties that make it a valuable excipient and active ingredient in various formulations.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: General Properties

| Property | Value | Reference |

| CAS Number | 4696-56-4 | [2][3][4][][6] |

| Molecular Formula | C₂₄H₄₆CaO₄ | [2][3][6] |

| Molecular Weight | 438.7 g/mol | [2][3][4] |

| IUPAC Name | Calcium didodecanoate | [2] |

| EINECS Number | 225-166-3 | [2][6] |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | White powder | [2] |

| Melting Point | 182 °C (conflicting reports suggest 43.8 °C) | [2][3] |

| Boiling Point | 296.1 °C at 760 mmHg | [6] |

| Flash Point | 134.1 °C | [6] |

| Solubility | Limited solubility in water; Soluble in organic solvents | [2][4] |

| Odor | Typically odorless | [2] |

Applications in Research and Drug Development

This compound's utility in research and drug development is multifaceted, stemming from its properties as a lubricant, emulsifier, stabilizer, and antimicrobial agent.

-

Pharmaceutical Excipient: It is widely used as a lubricant in tablet and capsule manufacturing to improve powder flow and prevent sticking to equipment.[1][3][7]

-